4-[(2-Chloropropanoyl)amino]benzoic acid
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Overview
Description
4-[(2-Chloropropanoyl)amino]benzoic acid is a chemical compound with the molecular formula C10H10ClNO3. It is known for its intricate molecular structure and is used in various scientific research applications. This compound is characterized by the presence of a chloropropanoyl group attached to an amino benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloropropanoyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloropropanoyl)amino]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropanoyl group can be substituted by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-aminobenzoic acid and 2-chloropropanoic acid.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, thiols, and alcohols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted derivatives of this compound.
Hydrolysis: Major products are 4-aminobenzoic acid and 2-chloropropanoic acid.
Scientific Research Applications
4-[(2-Chloropropanoyl)amino]benzoic acid is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(2-Chloropropanoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropanoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The benzoic acid moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Lacks the chloropropanoyl group, making it less reactive in substitution reactions.
2-Chloropropanoic acid: Lacks the amino benzoic acid moiety, limiting its applications in enzyme inhibition studies.
4-[(2-Bromopropanoyl)amino]benzoic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
4-[(2-Chloropropanoyl)amino]benzoic acid is unique due to the presence of both the chloropropanoyl and amino benzoic acid groups, allowing it to participate in a wide range of chemical reactions and making it a versatile compound for scientific research.
Properties
IUPAC Name |
4-(2-chloropropanoylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6(11)9(13)12-8-4-2-7(3-5-8)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNHIMDSBBJEJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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